deoxylimonoic acid D-ring-lactone
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Overview
Description
Deoxylimonoic acid D-ring-lactone is a limonoid, a lactone, a dicarboxylic acid, a member of furans and a primary alcohol. It is a conjugate acid of a deoxylimononate D-ring-lactone(2-).
Scientific Research Applications
Metabolic Pathways in Citrus
- Metabolism of Limonoids in Citrus : A study by Hasegawa, Bennett, and Verdon (1980) discovered the metabolism of limonoids in citrus through the deoxylimonoid pathway, involving a series of enzymatic reactions leading to the formation of deoxylimonic acid. This pathway demonstrates the complex biochemical processes occurring in plant systems, particularly in citrus fruits (Hasegawa, Bennett, & Verdon, 1980).
Synthetic Chemistry Applications
- Esterification and Lactonization Techniques : Inanaga, Hirata, Saeki, Katsuki, and Yamaguchi (1979) developed a method for rapid esterification and lactonization using mixed anhydrides, which can be applied to synthesize large-ring lactones, including compounds related to deoxylimonoic acid D-ring-lactone. This method highlights advancements in synthetic chemistry for producing complex organic compounds (Inanaga et al., 1979).
Potential Building Blocks in Organic Synthesis
- Synthesis of Bicyclic Lactones : Research by Paquette, Parker, Tei, and Dong (2007) involved the transformation of cyclobutanols into bicyclic lactones, demonstrating the potential of these compounds as building blocks in organic synthesis. This research sheds light on the versatility of compounds like this compound in complex organic syntheses (Paquette et al., 2007).
Chemical Reaction Dynamics
- Hydrolysis and Formation of Lactones : A study by Han, Joullié, Petasis, Bigorra, Corbera, Font, & Ortuño (1993) examined the hydrolysis and formation of cyclic acetal and ketal derivatives of D-ribono-1,4-lactone and 2-deoxy-D-ribono-1,4-lactone. This research provides insights into the reaction mechanisms and dynamics of lactone-related compounds, contributing to a deeper understanding of chemical transformations (Han et al., 1993).
Biomedical Research Applications
- Degradable Polymers in Biomedicine : Marcincinova-Benabdillah, Boustta, Coudane, and Vert (2001) explored the synthesis of novel degradable polymers combining D-gluconic acid with lactic and glycolic acids. This research highlights the potential application of lactone derivatives in creating functionalized polyesters for biomedical and pharmaceutical purposes, such as controlled drug delivery systems (Marcincinova-Benabdillah et al., 2001).
Properties
Molecular Formula |
C26H34O9 |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[(3R,4R,5S)-4-[(1R,6S,8aR)-1-(furan-3-yl)-5,8a-dimethyl-3-oxo-4,6,7,8-tetrahydro-1H-isochromen-6-yl]-5-(carboxymethyl)-4-(hydroxymethyl)-2,2-dimethyloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C26H34O9/c1-14-16(5-7-25(4)17(14)9-22(32)34-23(25)15-6-8-33-12-15)26(13-27)18(10-20(28)29)24(2,3)35-19(26)11-21(30)31/h6,8,12,16,18-19,23,27H,5,7,9-11,13H2,1-4H3,(H,28,29)(H,30,31)/t16-,18-,19-,23-,25+,26+/m0/s1 |
InChI Key |
BQKCYOXFBVKBDA-DYNITIQCSA-N |
Isomeric SMILES |
CC1=C2CC(=O)O[C@H]([C@@]2(CC[C@@H]1[C@@]3([C@H](C(O[C@H]3CC(=O)O)(C)C)CC(=O)O)CO)C)C4=COC=C4 |
Canonical SMILES |
CC1=C2CC(=O)OC(C2(CCC1C3(C(C(OC3CC(=O)O)(C)C)CC(=O)O)CO)C)C4=COC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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